3-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate
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Overview
Description
3-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound that features a benzothiazole moiety, a hydrazone linkage, and a dinitrobenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenols with carbonyl compounds such as phosgene or chloroformates.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzothiazole derivative with hydrazine hydrate under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Scientific Research Applications
3-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3,5-DINITROBENZOATE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial and anticancer agent due to its ability to inhibit key enzymes and pathways in microbial and cancer cells.
Biological Studies: The compound can be used as a probe to study the mechanisms of enzyme inhibition and the role of specific pathways in disease.
Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 3-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3,5-DINITROBENZOATE involves the inhibition of key enzymes and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL QUINAZOLIN-4(3H)-ONE: Another benzothiazole derivative with potent antibacterial activity.
BENZOTHIAZOLE-BASED ANTI-TUBERCULAR COMPOUNDS: These compounds have shown significant activity against Mycobacterium tuberculosis.
Uniqueness
3-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its combination of a benzothiazole moiety, a hydrazone linkage, and a dinitrobenzoate ester, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H13N5O6S |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
[3-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H13N5O6S/c27-20(14-9-15(25(28)29)11-16(10-14)26(30)31)32-17-5-3-4-13(8-17)12-22-24-21-23-18-6-1-2-7-19(18)33-21/h1-12H,(H,23,24)/b22-12+ |
InChI Key |
MXLMAJHEEJMFOJ-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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